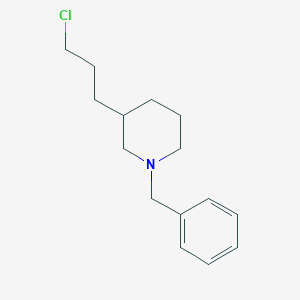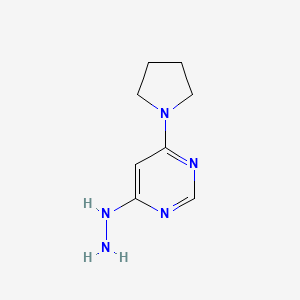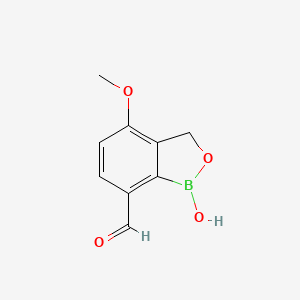![molecular formula C15H16O4 B13979812 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione CAS No. 53601-30-2](/img/structure/B13979812.png)
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C15H16O4 It is characterized by the presence of a cyclohexane ring substituted with a 4-methoxyphenyl group and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through a multi-step process involving the initial preparation of 4-methoxyphenylacetic acid, followed by its reaction with cyclohexane-1,3-dione. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like benzene and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Cyclohexanedione: A structurally related compound with similar chemical properties.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative of cyclohexane-1,3-dione used in various chemical reactions.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is unique due to the presence of both a methoxyphenyl group and an acetyl group on the cyclohexane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
53601-30-2 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)acetyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16O4/c1-19-11-7-5-10(6-8-11)9-14(18)15-12(16)3-2-4-13(15)17/h5-8,15H,2-4,9H2,1H3 |
Clé InChI |
IGJZLMNIZUUZGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)C2C(=O)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)




![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
